molecular formula C4H7N3O B020915 2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one CAS No. 143827-20-7

2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one

Cat. No. B020915
CAS RN: 143827-20-7
M. Wt: 116.14 g/mol
InChI Key: DDRJAANPRJIHGJ-FIBGUPNXSA-N
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Description

Amino acids are the basic unit of proteins. More than 300 amino acids are found in nature but only 20 amino acids are standard and present in protein because they are coded by genes . The compound you mentioned seems to be a derivative of amino acids, which could have potential biological activities.


Synthesis Analysis

The synthesis of amino acid derivatives often involves various chemical reactions, including condensation, substitution, and others . The exact synthesis process for “2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one” would depend on its specific structure.


Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. Amino acids, for example, are zwitterions, meaning they contain both a positively charged amine group and a negatively charged carboxyl group .


Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions due to the presence of both amine and carboxyl groups. They can act as both acids and bases, and can form peptide bonds, among other reactions .


Physical And Chemical Properties Analysis

Amino acids are colorless, crystalline solids. They have high melting points and are soluble in water . The specific physical and chemical properties of “2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one” would depend on its exact structure.

Scientific Research Applications

Anti-Inflammatory Applications

The compound is a derivative of pyrimidines, which are known to have anti-inflammatory effects . Pyrimidines inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Synthesis of 2-Amino-3-Cyano-4H-Chromenes

The compound can be used in the synthesis of 2-amino-3-cyano-4H-chromenes . This process involves a multicomponent tandem oxidation process starting from alcohols under solvent-free conditions .

Antibacterial Applications

As a derivative of pyrimidines, the compound may have antibacterial properties . Pyrimidines are known to have a range of pharmacological effects, including antibacterial effects .

Antiviral Applications

The compound may also have antiviral properties due to its relationship with pyrimidines . Pyrimidines are known to have antiviral effects .

Antifungal Applications

The compound may have antifungal properties due to its relationship with pyrimidines . Pyrimidines are known to have antifungal effects .

Antituberculosis Applications

The compound may have antituberculosis properties due to its relationship with pyrimidines . Pyrimidines are known to have antituberculosis effects .

Quantification of Creatinine

The compound can be used for the quantification of creatinine by GC- or LC- mass spectrometry .

Drug Discovery and Development

The compound, being a methylated derivative, can play a significant role in drug discovery and development . The methylation effect can lead to significant changes in either pharmacodynamic or pharmacokinetic properties .

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. For example, some amino acid derivatives can be harmful if swallowed . Always refer to the safety data sheet (SDS) for specific safety and hazard information.

Future Directions

The future directions in the study of amino acid derivatives often involve the development of new synthetic methods and the exploration of their potential biological activities .

properties

IUPAC Name

2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRJAANPRJIHGJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC(=O)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480400
Record name Creatinine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one

CAS RN

143827-20-7
Record name Creatinine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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